Akt1 Kinase Inhibitory Potency of Pyrazol-Furan Carboxamide Scaffold: Class Baseline vs. Optimized Lead
The target compound shares its core scaffold with a series of pyrazol-furan carboxamide analogues reported to inhibit Akt1. While no direct data for CAS 2034288-73-6 is publicly available, the class baseline can be established from the published series. The most potent compound in the series, 25e, exhibited an IC50 of 30.4 nM in a cellular assay measuring p-PRAS40 levels in LNCaP cells, while many other analogues showed only moderate activity [1]. This demonstrates that specific substitution patterns on the core scaffold are critical determinants of potency.
| Evidence Dimension | Akt1 inhibitory activity (cellular IC50) |
|---|---|
| Target Compound Data | Not available in public domain for CAS 2034288-73-6 |
| Comparator Or Baseline | Compound 25e (optimized pyrazol-furan carboxamide): IC50 = 30.4 nM |
| Quantified Difference | Cannot be calculated; class baseline ranges from inactive to 30.4 nM depending on substitution |
| Conditions | LNCaP cell line; p-PRAS40 phosphorylation measured by Western blot |
Why This Matters
Establishes that the pyrazol-furan carboxamide scaffold can achieve nanomolar cellular activity, making it a valid chemotype for Akt inhibitor research, but only with precise structural optimization.
- [1] Zhan, W., Xu, L., Dong, X., Dong, J., Yi, X., Ma, X., Qiu, N., Li, J., Yang, B., Zhou, Y., & Hu, Y. (2016). Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. European Journal of Medicinal Chemistry, 117, 47–58. View Source
